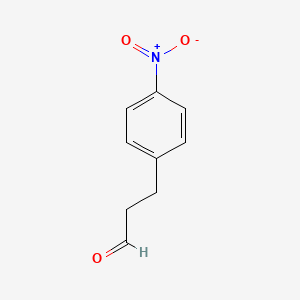

3-(4-Nitrophenyl)propanal

Description

Significance and Research Context of Nitrophenyl Aldehydes

Nitrophenyl aldehydes are a class of organic compounds characterized by a nitro group (—NO₂) and an aldehyde group (—CHO) attached to a benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemical reactivity of the entire molecule. wikipedia.org This electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the presence of a nitro group in an aromatic compound slows down electrophilic aromatic substitution reactions but makes nucleophilic aromatic substitution more favorable. wikipedia.org

In the realm of organic synthesis, nitrophenyl aldehydes serve as versatile intermediates for creating more complex molecular structures, including various heterocyclic compounds and biologically active molecules. The nitro group itself is a key functional group that can undergo a variety of transformations, most notably reduction to an amine (—NH₂), which opens up further synthetic pathways. wikipedia.org

The strategic placement of the nitro group on the aromatic ring is crucial. For instance, o-nitrobenzyl derivatives are utilized in the development of photolabile protecting groups for ketones and aldehydes. acs.orgcdnsciencepub.com Upon irradiation with UV light, these protecting groups can be cleaved under neutral conditions, a valuable tool in multi-step synthesis. acs.orgcdnsciencepub.com Furthermore, nitrophenyl moieties are integral to the synthesis of larger, photoactive structures like porphyrin derivatives, where they can influence the molecule's photochemical properties. tandfonline.com

The reactivity of nitrophenyl aldehydes is also harnessed in various name reactions. They can participate in the nitroaldol reaction and can act as Michael acceptors when in the form of a nitroalkene. wikipedia.org This diverse reactivity profile makes nitrophenyl aldehydes a subject of ongoing interest in synthetic and medicinal chemistry.

Overview of Existing Research on 3-(4-Nitrophenyl)propanal

Research specifically on this compound highlights its utility as a synthetic building block. One notable method for its preparation is through a photochemical reaction on a solid phase. In this process, a polymer is alkylated using 1-iodo-3-(4-nitrophenyl)propane, and subsequent photolysis of the alkylated polymer yields this compound. nih.govacs.org This solid-phase synthesis represents a significant advancement in the preparation of aldehydes. nih.gov

| Reaction Type | Precursor(s) | Reagents/Conditions | Product | Yield | Reference(s) |

| Photochemical Synthesis | Polymer-bound anthraquinone (B42736), 1-iodo-3-(4-nitrophenyl)propane | K₂CO₃, Photolysis (visible or 350 nm UV light) | This compound | 58–67% | nih.govacs.org |

The chemical reactivity of this compound is exemplified by its participation in condensation reactions. It is a suitable reactant in crossed aldol (B89426) reactions, for example, with other aldehydes like 4-methylpentanal, to produce a specific aldol product in good yields. chegg.com

The compound also serves as a precursor for other functionalized molecules. For instance, the oxidative degradation of the antibiotic chloramphenicol (B1208) has been shown to produce 2-amino-3-hydroxy-3-(4-nitrophenyl)propanal, a structurally related compound. researchgate.netresearchgate.net This indicates that the core structure of this compound is a relevant scaffold in the study of chemical transformations and degradation pathways of more complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVAHIITWCRKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461557 | |

| Record name | 3-(4-NITRO-PHENYL)-PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80793-24-4 | |

| Record name | 4-Nitrobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-NITRO-PHENYL)-PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitrophenyl Propanal

Nitration-Based Routes to 3-(4-Nitrophenyl)propanal

The introduction of a nitro group onto an aromatic ring is a classic and powerful transformation in organic synthesis. However, its application to substrates with sensitive functional groups, such as aldehydes, requires careful consideration of reaction conditions to achieve the desired selectivity and avoid unwanted side reactions.

The direct nitration of 3-phenylpropanal (B7769412) presents a theoretical pathway to this compound. This reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. commonorganicchemistry.com The alkyl side chain of 3-phenylpropanal is an ortho-, para-director. However, the aldehyde functionality poses a significant challenge as it is highly susceptible to oxidation, especially under the harsh conditions of traditional nitrating agents. libretexts.org The use of strong acids can lead to the oxidation of the aldehyde to a carboxylic acid, significantly reducing the yield of the desired product.

Furthermore, electrophilic nitration of substituted benzenes often yields a mixture of ortho, meta, and para isomers, necessitating complex purification steps. google.comorgchemres.org While the propyl group directs substitution to the ortho and para positions, achieving high selectivity for the para isomer over the ortho isomer can be challenging.

To circumvent the issues of oxidation and poor regioselectivity, optimization of nitration conditions is crucial. The development of milder and more selective nitrating systems is a key area of research. orgchemres.org For sensitive substrates, alternatives to the standard nitric acid/sulfuric acid mixture are often employed. These methods aim to generate the nitronium ion under less aggressive conditions, thereby preserving the aldehyde functional group.

Strategies for selective para-nitration include the use of heterogeneous reagent systems, such as inorganic acidic salts with sodium nitrate (B79036) on a solid support like silica (B1680970) gel, which can provide milder conditions and simpler work-up procedures. nih.gov Another approach involves using reagents like tert-butyl nitrite, which has been shown to be a safe and chemoselective nitrating agent for phenolic substrates, offering a potential pathway for other sensitive aromatic compounds. nih.gov In some cases, a protecting group strategy could be envisioned, where the aldehyde is temporarily converted into a more robust functional group (like an acetal) prior to nitration, and then deprotected afterward.

Table 1: Comparison of General Nitrating Agents

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

| Conc. HNO₃ / Conc. H₂SO₄ | 0-100 °C | Potent and widely used. commonorganicchemistry.com | Harsh conditions, can cause oxidation of sensitive groups, often gives isomer mixtures. libretexts.orgorgchemres.org |

| tert-Butyl Nitrite (t-BuONO) | Varies, often mild | Milder, chemoselective for certain functional groups. nih.gov | May have different reactivity patterns and mechanisms. nih.gov |

| Solid-Supported Reagents | Room temperature, heterogeneous | Mild conditions, easy separation of reagents, potentially higher selectivity. nih.gov | May require specific preparation of the supported reagent. nih.gov |

Oxidation Pathways to this compound

A more controlled and widely employed strategy for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(4-Nitrophenyl)propan-1-ol. This approach avoids the challenges associated with the direct nitration of an aldehyde.

The conversion of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Several modern reagents have been developed for this specific purpose.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness and selectivity in oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. wikipedia.org A specific application of this method has been reported for the synthesis of (S)-3-[(tert-Butyldimethylsilyloxy)-3-(4-nitrophenyl)propanal from its corresponding alcohol, demonstrating the compatibility of this reagent with nitro-substituted compounds. lookchem.com

Pyridinium Chlorochromate (PCC): PCC is another mild oxidant that effectively converts primary alcohols to aldehydes without significant over-oxidation. masterorganicchemistry.comlibretexts.org It is typically used in dichloromethane. youtube.com The reagent is a complex of chromium trioxide with pyridine (B92270) and HCl.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgwikipedia.org The Swern oxidation is known for its exceptionally mild conditions (often performed at -78 °C) and broad functional group tolerance, making it suitable for complex and sensitive substrates. wikipedia.org

The development of mild and selective oxidation methods has been a significant advancement in organic synthesis. Reagents like PCC, DMP, and the conditions for Swern oxidation were developed to overcome the limitations of older, more aggressive oxidants such as potassium permanganate (B83412) or chromic acid (Jones reagent), which would typically oxidize a primary alcohol directly to a carboxylic acid. uni-ruse.bgscispace.com

The key advantage of these modern methods is their ability to stop the oxidation at the aldehyde stage. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This selectivity is crucial for the synthesis of aldehydes like this compound from their alcohol precursors. The choice of oxidant often depends on the specific substrate, its functional group compatibility, and the desired scale of the reaction.

Table 2: Comparison of Mild Oxidation Methods for Primary Alcohols

| Method | Reagent(s) | Typical Solvent | Key Features |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform (B151607) | Very mild, room temperature, short reaction times, avoids toxic chromium. wikipedia.orgorganic-chemistry.org |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder than chromic acid, stops at the aldehyde, widely used. masterorganicchemistry.comlibretexts.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | Very mild low-temperature conditions (-78 °C), high functional group tolerance. organic-chemistry.orgwikipedia.org |

Photochemical Synthesis Approaches

Photochemical reactions offer unique pathways for chemical synthesis, often enabling transformations that are difficult to achieve through traditional thermal methods. A notable photochemical synthesis of this compound has been developed utilizing a solid-phase approach.

In this method, a substituted anthraquinone (B42736) is attached to a polymer resin. nih.gov This polymer-bound photosensitizer is then alkylated using 1-iodo-3-(4-nitrophenyl)propane. The final step involves the photolysis of the resin-bound precursor with UV light (350 nm) or visible light. This process cleaves the molecule to release this compound into the solution. nih.gov

This solid-phase photochemical synthesis is significant as it allows for the generation of the aldehyde product with easy separation from the resin-bound starting material and byproducts. The reported yields for the formation of this compound using this method were in the range of 58-67%. nih.gov

Table 3: Key Findings of the Photochemical Synthesis of this compound

| Parameter | Details | Reference |

| Approach | Solid-phase photochemical cleavage | nih.gov |

| Precursor | Polymer-bound anthraquinone alkylated with 1-iodo-3-(4-nitrophenyl)propane | nih.gov |

| Reaction Condition | Photolysis with visible or 350 nm UV light | nih.gov |

| Product Yield | 58-67% | nih.gov |

| Significance | First photochemical synthesis of an aldehyde on a solid support | nih.gov |

Solid-Phase Photochemical Generation of this compound

The synthesis of this compound has been successfully demonstrated using a solid-phase photochemical strategy. acs.org This method involves attaching a substituted anthraquinone (AQ), a photosensitive molecule, to a commercially available resin through an amide bond and a long, 11-carbon tether. acs.org

The core of this process lies in the alkylation of phenolic positions on the polymer support. Specifically, the polymer was alkylated using 1-iodo-3-(4-nitrophenyl)propane in a coupling reaction. acs.org This reaction utilized potassium carbonate (K2CO3) as a base and was facilitated by a solution-phase proton shuttle. acs.org Following the successful attachment of the nitrophenylpropyl group to the solid support, the generation of the target aldehyde, this compound, is achieved through photolysis. The polymer, now carrying the precursor, is irradiated with light, which cleaves the molecule at the desired position to release the aldehyde. acs.org This represents a significant achievement as it was the first instance of aldehydes being produced photochemically on a solid-supported phase. acs.org

Investigation of Photolytic Yields and Polymer Stability

The efficiency of the photochemical generation of this compound has been quantitatively assessed. Upon photolysis of the specifically alkylated polymer, this compound was formed in yields ranging from 58% to 67%, as determined by High-Performance Liquid Chromatography (HPLC). acs.org This process was conducted alongside a parallel synthesis producing benzaldehyde (B42025) from a polymer alkylated with benzyl (B1604629) bromide, which yielded between 54% and 89%. acs.org

A critical aspect of this solid-phase methodology is the stability of the polymer support over repeated cycles of use. Research indicated a significant drop in the yields of both this compound and benzaldehyde after subsequent rounds of realkylation and photolysis. acs.org Concurrently, the polymer beads began to show visible signs of physical deterioration. acs.org This suggests that while the initial photochemical synthesis is effective, the reusability of the polymer support is limited under these conditions, a key consideration for the practicality of the method.

Table 1: Photolytic Yields of Aldehydes from Solid-Phase Synthesis

| Aldehyde Product | Initial Yield Range (%) |

|---|---|

| This compound | 58 - 67 |

| Benzaldehyde | 54 - 89 |

Data sourced from HPLC analysis as reported in The Journal of Organic Chemistry. acs.org

Industrial Production Considerations and Continuous Flow Processes

For the large-scale or industrial production of compounds like this compound, processes must be optimized for high yield, purity, efficiency, and safety. smolecule.com While specific industrial methods for this aldehyde are not widely detailed, continuous flow reactors are a prominent technology considered for such syntheses. smolecule.com Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters like temperature and pressure, and enhanced safety, which are particularly important for energetic reactions like nitrations. smolecule.comuc.pt

The modular nature of flow systems allows for the coupling of different reactors and in-line purification steps, making continuous manufacturing a versatile and time-efficient process. uc.pt For instance, multistep syntheses can be performed sequentially without isolating intermediates. mdpi.com In analogous preparations of complex organic molecules, continuous flow systems have been used to achieve high yields and productivity that are often unattainable in batch reactions. google.comafinitica.com A continuous flow setup for a nitration and subsequent reaction could involve pumping the reactants through heated, pressurized microreactors to achieve rapid conversion and high throughput, significantly reducing reaction times compared to batch methods. google.com This approach minimizes human error and allows for easier scaling of production. uc.pt

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthraquinone (AQ) |

| 1-Iodo-3-(4-nitrophenyl)propane |

| Potassium Carbonate (K2CO3) |

| Benzaldehyde |

Chemical Reactivity and Mechanistic Investigations of 3 4 Nitrophenyl Propanal

Transformations of the Aldehyde Functional Group

The aldehyde functional group is a primary site of reactivity in 3-(4-nitrophenyl)propanal, participating in a variety of transformations.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid. lookchem.comnih.govchemsynthesis.comchemicalbook.com This transformation is a common and fundamental reaction in organic chemistry. While direct oxidation studies on this compound are not extensively detailed in readily available literature, the oxidation of the corresponding alcohol, 3-(4-nitrophenyl)propan-1-ol, to 3-(4-nitrophenyl)propanoic acid implies the feasibility of oxidizing the aldehyde intermediate. lookchem.com

Standard oxidizing agents are effective for this conversion. For instance, N-heterocyclic carbene (NHC) organocatalysts can facilitate the aerobic oxidation of various aldehydes, including electron-rich and heteroaromatic aldehydes, to their corresponding carboxylic acids under mild conditions. lookchem.com

Table 1: Oxidation of this compound to 3-(4-Nitrophenyl)propanoic acid

| Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Product | Reference(s) |

| N-Heterocyclic Carbene (NHC) | Varies | Aerobic, mild conditions | 3-(4-Nitrophenyl)propanoic acid | lookchem.com |

| Potassium Permanganate (B83412) (KMnO₄) | Basic or Acidic Media | Varies | 3-(4-Nitrophenyl)propanoic acid | |

| Chromium Trioxide (CrO₃) | Acidic Media | Varies | 3-(4-Nitrophenyl)propanoic acid |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the para-nitro group enhances this electrophilicity, making the aldehyde more reactive towards nucleophilic addition compared to non-nitrated analogs. This increased reactivity facilitates reactions with a variety of nucleophiles, including organometallic reagents and nitroalkanes.

A prominent example of a nucleophilic addition is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. libretexts.orgnih.govpressbooks.pub The reaction of this compound with a Grignard reagent, followed by an aqueous workup, would yield a secondary alcohol.

Another significant nucleophilic addition is the Henry reaction, or nitro-aldol reaction, where a deprotonated nitroalkane adds to the aldehyde. vulcanchem.comorganic-chemistry.orggoettingen-research-online.descirp.org This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of nitro-alcohols.

Table 2: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Type | Product Type | Reference(s) |

| Grignard Reagent (R-MgX) | Organometallic | Secondary Alcohol | libretexts.orgnih.govpressbooks.pub |

| Nitroalkane (R'-CH₂NO₂) | Carbanion (from nitroalkane) | β-Hydroxy Nitro Compound | vulcanchem.comorganic-chemistry.orggoettingen-research-online.descirp.org |

Aldol-Type Condensation Pathways

This compound, possessing α-hydrogens, can act as a nucleophile (after deprotonation to form an enolate) or as an electrophile in aldol-type condensation reactions. byjus.comlibretexts.org These reactions are fundamental for constructing larger carbon skeletons.

In a crossed aldol (B89426) condensation, this compound can react with another carbonyl compound. byjus.comuobabylon.edu.iqlibretexts.org When reacting with a non-enolizable aldehyde (an aldehyde without α-hydrogens), such as benzaldehyde (B42025), this compound would serve as the enolate precursor. uobabylon.edu.iq The reaction between an aromatic aldehyde and a ketone is known as a Claisen-Schmidt condensation. libretexts.org Furthermore, enantioselective aldol reactions, often catalyzed by organocatalysts like proline, can be employed to control the stereochemistry of the newly formed chiral centers. rsc.orgnih.govrsc.org In some cases, propanal has been used as the nucleophilic partner in cross-aldol reactions with non-enolizable aldehydes, highlighting the utility of this reaction type. rsc.orgrsc.org

Table 3: Aldol-Type Condensation Reactions Involving this compound

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type | Reference(s) |

| Crossed Aldol Condensation | Non-enolizable aldehyde (e.g., benzaldehyde) | Base (e.g., NaOH, alkoxide) | α,β-Unsaturated aldehyde | byjus.comuobabylon.edu.iqlibretexts.org |

| Enantioselective Aldol Reaction | Various aldehydes or ketones | Organocatalyst (e.g., L-proline) | β-Hydroxy carbonyl compound | rsc.orgnih.govrsc.org |

| Claisen-Schmidt Condensation | Ketone | Acid or Base | α,β-Unsaturated ketone | libretexts.org |

Reactivity of the Nitro Group and Aromatic Ring

The nitro group and the phenyl ring to which it is attached also represent a key area of reactivity in this compound.

Reduction Reactions to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 3-(4-aminophenyl)propanal or its derivatives. This transformation is of significant synthetic importance as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic properties of the aromatic ring.

Common methods for the reduction of aromatic nitro groups are applicable here. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a widely used and efficient method. google.comrsc.orggoogle.com Alternatively, the reduction can be achieved using metals in acidic media, for instance, tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through the use of zinc powder with ammonium (B1175870) chloride. google.com

Table 4: Reduction of the Nitro Group of this compound

| Reducing Agent/Catalyst | Solvent/Conditions | Product | Reference(s) |

| H₂ / Palladium on Carbon (Pd/C) | Varies (e.g., Methanol, Ethanol) | 3-(4-Aminophenyl)propanal | rsc.orggoogle.com |

| Raney Nickel / H₂ | Methanol, 30°C, 100 kPa H₂ | 3-(4-Aminophenyl)propanal derivative | google.com |

| Zinc powder / Ammonium chloride | Methanol/Water | 3-(4-Aminophenyl)propanal derivative | google.com |

| Tin (Sn) / HCl | Acidic | 3-(4-Aminophenyl)propanal |

Nucleophilic Aromatic Substitution Reactions

The presence of a strong electron-withdrawing nitro group at the para position makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govvapourtec.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. While the nitro group itself can be displaced under certain conditions, more typically in SNAr reactions, another leaving group (like a halide) on the ring is substituted, with the nitro group serving as an activating group. wikipedia.orgmasterorganicchemistry.com

For a nucleophilic aromatic substitution to occur on this compound where the nitro group is the leaving group, it would require a potent nucleophile and potentially harsh reaction conditions. However, the principle of SNAr is highly relevant to the reactivity of the aromatic ring in this molecule. The nitro group at the para position effectively stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the nucleophilic attack, thereby facilitating the substitution. wikipedia.org Common nucleophiles in SNAr reactions include alkoxides, amines, and thiols. vulcanchem.com

Table 5: Potential Nucleophilic Aromatic Substitution on the Aromatic Ring

| Nucleophile | Leaving Group | Conditions | Product Type | Reference(s) |

| Alkoxides (RO⁻) | Nitro group (NO₂) or other leaving group | Varies (often requires heat) | Aryl ether | vapourtec.comvulcanchem.com |

| Amines (R₂NH) | Nitro group (NO₂) or other leaving group | Varies | Aryl amine | vapourtec.com |

Reaction Kinetics and Pathway Analysis

The reaction kinetics and pathways of this compound are influenced by its principal functional groups: the aldehyde and the nitrophenyl moiety. While specific kinetic studies on this compound are not extensively documented in the reviewed literature, analysis of related compounds and hypothetical pathways provides significant insight.

One proposed reaction pathway for this compound is oxidation. For this to occur, the presence of an allylic hydrogen is necessary. A hypothetical oxidation reaction using selenium dioxide (SeO₂) in refluxing dioxane or acetic acid would be expected to introduce a ketone group at the β-position, yielding 3-(4-nitrophenyl)-3-oxopropanal. However, this pathway presents challenges such as the risk of over-oxidation to form carboxylic acids and the potential for competing reaction pathways that could affect regioselectivity.

Kinetic studies on analogous compounds highlight the influence of reaction conditions on pathways. For instance, the oxidation of chloramphenicol (B1208), which produces 2-amino-3-hydroxy-3-(4-nitrophenyl)propanal, has been studied spectrophotometrically. researchgate.net The kinetics of this ruthenium(III)-catalyzed oxidation by cerium(IV) in an aqueous sulfuric acid medium were found to be first-order with respect to both the cerium(IV) oxidant and the ruthenium(III) catalyst. researchgate.net The reaction rate was accelerated by increasing the concentration of hydrogen ions. researchgate.net Such detailed kinetic analyses, though not directly on this compound, demonstrate the methodologies used to probe reaction mechanisms.

Furthermore, analysis of the photodegradation of structurally related nitroaromatic compounds reveals potential reaction pathways. A photo-retro-aldol-type reaction has been suggested for a related ethanolamine (B43304), which decomposes into p-nitroaniline and phenylacetaldehyde. nih.gov This indicates that under certain conditions, C-C bond cleavage can be a viable reaction pathway for compounds containing the nitrophenyl group.

The table below summarizes hypothetical and observed reaction pathways for this compound and related compounds.

| Reaction Type | Reagents/Conditions | Expected/Observed Major Product(s) | Pathway Notes |

| Oxidation | Selenium Dioxide (SeO₂) / Reflux | 3-(4-Nitrophenyl)-3-oxopropanal | Hypothetical pathway; risk of over-oxidation. |

| Catalytic Oxidation | Ce(IV), Ru(III), H₂SO₄ (aq) | 2-amino-3-hydroxy-3-(4-nitrophenyl)propanal | Observed for Chloramphenicol; kinetics are first-order in [Ce(IV)] and [Ru(III)]. researchgate.net |

| Photodegradation | UV Irradiation | p-Nitroaniline, Phenylacetaldehyde | Observed for an analogous ethanolamine via a photo-retro-aldol mechanism. nih.gov |

Influence of Electronic and Steric Properties on Reactivity

The chemical reactivity of this compound is significantly governed by the electronic and steric properties of its constituent parts. The para-substituted nitro group, in particular, exerts a powerful influence on the molecule's behavior in chemical reactions.

Electronic Effects:

The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the para position of the phenyl ring has several key effects:

Activation of the Carbonyl Group: The electron-withdrawing nature of the nitro group increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack. For example, it is noted that Grignard reactions can proceed significantly faster with nitrated analogs compared to their non-nitrated counterparts.

Stabilization of Intermediates: The nitro group can stabilize negatively charged transition states or intermediates formed during a reaction, such as in Michael additions. This stabilization effect can direct the regioselectivity of reactions.

Influence on Acyl Group Reactions: In studies of p-nitrophenyl esters, the p-nitrophenyl group acts as a good leaving group, and its departure is often the rate-determining step in hydrolysis reactions. The steady-state rate of hydrolysis of 4-nitrophenyl phosphate (B84403) is identical to that of 2,4-dinitrophenyl phosphate over a wide pH range, indicating the profound effect of the nitrophenyl moiety on the reaction kinetics. nih.gov

Theoretical studies on similar molecules, like 3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, use quantum chemical calculations to analyze electronic structure and reactivity. imist.ma These studies identify reactive sites within the molecule, often located on heteroatoms like oxygen and nitrogen, which is consistent with the electron-withdrawing properties of the nitro group. imist.ma

Steric Effects:

While the para-nitro group in this compound does not introduce significant steric hindrance around the propanal chain, steric effects can be crucial in related molecules and reactions.

Hindrance at the Reaction Center: In nucleophilic substitution reactions of various phenyl ethers, increasing methyl substitution on the phenyl ring drastically reduces reaction rates due to steric hindrance. researchgate.net For instance, the reaction of 2,6-dinitrophenyl phenyl ether with n-butylamine is not base-catalyzed, while its reaction with the bulkier piperidine (B6355638) is, highlighting the role of steric congestion. researchgate.net

Impact of Nucleophile Structure: The reactivity of nucleophiles is also subject to steric effects. The low reactivity of t-butylamine in reactions with p-nitrophenyl acetate (B1210297) illustrates how bulky groups near the reacting atom can impede reactions. kinampark.com

The following table outlines the influence of substituents on the reactivity of nitrophenyl compounds, drawing parallels to this compound.

| Substituent/Structural Feature | Position | Electronic/Steric Effect | Impact on Reactivity | Reference |

| **Nitro Group (-NO₂) ** | Para | Strong Electron-Withdrawing | Increases electrophilicity of the carbonyl carbon; accelerates nucleophilic attack. | |

| Methyl Group (-CH₃) | Ortho/Meta | Electron-Donating, Steric Hindrance | Can decrease reaction rates by sterically hindering the reaction center. | researchgate.net |

| Hydroxyl Group (-OH) | Para (on Nucleophile) | Electron-Donating | Can increase nucleophilicity, affecting reaction rates. | imist.ma |

| Bulky Nucleophile (e.g., t-butylamine) | N/A | Steric Hindrance | Reduces reaction rates due to steric interference at the reaction site. | kinampark.com |

Synthesis and Functionalization of 3 4 Nitrophenyl Propanal Derivatives

Design and Synthesis of Novel Derivatives

The synthesis of novel derivatives based on the 3-(4-nitrophenyl)propanal structure often involves classical condensation reactions and the construction of heterocyclic systems.

A common strategy for creating derivatives is the Claisen-Schmidt condensation, which typically involves the reaction of an aldehyde with a ketone under basic conditions. For instance, the reaction of 4-nitrobenzaldehyde (B150856) with 3-acetyl-2,5-dimethylthiophene (B1297827) in the presence of sodium hydroxide (B78521) yields (2E)-1-(2,5-dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone, a chalcone (B49325) derivative, in high yield. researchgate.net This method can be optimized by adjusting solvent polarity (e.g., ethanol (B145695) vs. methanol), reaction temperature, and molar ratios of the reactants.

Furthermore, the 4-nitrophenyl moiety is a common building block in the synthesis of various heterocyclic derivatives. For example, pyrazole-4-carbaldehyde derivatives containing a 5-(4-nitrophenyl)furan-2-yl substituent have been synthesized and further modified. biointerfaceresearch.com These modifications include the conversion of the carbaldehyde group into alkenyl derivatives through reactions with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. biointerfaceresearch.com Additionally, condensation with hydrazides or (thio)semicarbazides leads to the formation of hydrazones and (thio)semicarbazones. biointerfaceresearch.com

Another class of derivatives, 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1,3-oxazolidines, has also been synthesized, highlighting the versatility of the nitrophenyl scaffold in creating complex heterocyclic systems. bohrium.com The synthesis of these compounds demonstrates the utility of the 4-nitrophenyl group in the design of novel molecular architectures.

| Derivative Type | Synthetic Method | Starting Materials | Key Reagents | Reference |

| Chalcone | Claisen-Schmidt Condensation | 4-Nitrobenzaldehyde, 3-Acetyl-2,5-dimethylthiophene | Sodium Hydroxide | researchgate.net |

| Pyrazole-4-carbaldehyde | Multi-step synthesis | Not specified | Not specified | biointerfaceresearch.com |

| Alkenyl Pyrazoles | Knoevenagel Condensation | Pyrazole-4-carbaldehyde, Active Methylene Compounds | Sodium Acetate (B1210297) | biointerfaceresearch.com |

| Pyrazole Hydrazones | Condensation | Pyrazole-4-carbaldehyde, Hydrazides | Acetic Acid | biointerfaceresearch.com |

| Oxazolidines | Multi-step synthesis | Not specified | Not specified | bohrium.com |

Functional Group Interconversions on the Propanal Scaffold

The propanal portion of this compound offers a variety of handles for functional group interconversions, allowing for the synthesis of a range of derivatives with different physicochemical properties. wikipedia.orgkashanu.ac.ir

Reduction of the Aldehyde: The aldehyde group can be readily reduced to a primary alcohol, yielding 3-(4-nitrophenyl)propan-1-ol. nih.gov This transformation is typically achieved using standard reducing agents such as sodium borohydride.

Oxidation of the Aldehyde: Conversely, the aldehyde can be oxidized to a carboxylic acid, 3-(4-nitrophenyl)propanoic acid. This conversion can be accomplished using various oxidizing agents common in organic synthesis.

Conversion to Nitrile: The aldehyde functionality can also be converted to a nitrile group (-CN). For instance, 3-(4-Nitrophenyl)-3-oxopropanenitrile is synthesized from 2-bromo-1-(4-nitrophenyl)ethanone via nucleophilic substitution with sodium cyanide. The nitrile group is a versatile functional group that can be further hydrolyzed to a carboxylic acid or used in the construction of heterocyclic rings like pyrazoles.

Formation of Esters: Ester derivatives, such as ethyl 3-(3-nitrophenyl)-3-oxopropanoate, can also be synthesized. The ester group can undergo hydrolysis to the corresponding carboxylic acid.

| Transformation | Product | Reagents/Conditions | Reference |

| Aldehyde Reduction | 3-(4-Nitrophenyl)propan-1-ol | Sodium Borohydride | nih.gov |

| Aldehyde Oxidation | 3-(4-Nitrophenyl)propanoic acid | Standard oxidizing agents | N/A |

| Aldehyde to Nitrile | 3-(4-Nitrophenyl)-3-oxopropanenitrile | Nucleophilic substitution with NaCN on a precursor | |

| Ester Formation | Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | Not specified |

Chiral Derivatives and Enantioselective Synthesis

The development of chiral derivatives of this compound is crucial for applications where stereochemistry plays a key role. pressbooks.pub Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. pressbooks.pub

One important chiral derivative is (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, which serves as a key intermediate in the synthesis of pharmaceuticals. Its enantioselective synthesis can be achieved through methods like stereospecific reduction of nitro intermediates or enzymatic resolution. The resolution of racemic mixtures is another approach. For example, racemic 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP acid), a related chiral compound, can be resolved using chiral bases like cinchonine. orgsyn.org

The asymmetric nitro-Mannich reaction, catalyzed by bifunctional iminophosphorane organocatalysts, represents another strategy for creating chiral derivatives. semanticscholar.org This reaction allows for the stereocontrolled formation of new carbon-carbon bonds.

Furthermore, highly regioselective and enantioselective hydroformylation of styrenes, including those with a nitrophenyl group, can be achieved using rhodium catalysts with specific phosphine (B1218219) ligands. nih.gov For example, the hydroformylation of 4-nitrostyrene (B89597) can produce 2-(4-nitrophenyl)propanal with high regioselectivity and in high yield. nih.gov

| Chiral Synthesis Approach | Example Reaction/Derivative | Catalyst/Resolving Agent | Key Feature | Reference |

| Stereospecific Reduction | Synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | Chiral catalysts, Enzymes | High enantiomeric purity | |

| Racemic Mixture Resolution | Resolution of BNP acid | Cinchonine | Separation of enantiomers | orgsyn.org |

| Asymmetric Catalysis | Nitro-Mannich Reaction | Iminophosphorane organocatalysts | Stereocontrolled C-C bond formation | semanticscholar.org |

| Enantioselective Hydroformylation | Synthesis of 2-(4-nitrophenyl)propanal | Rhodium complex with chiral phosphine ligands | High regioselectivity and enantioselectivity | nih.gov |

Regioselective Modifications of the Nitrophenyl Moiety

The nitrophenyl group in this compound derivatives is also amenable to regioselective modifications, which can significantly alter the electronic properties and biological activity of the molecule.

Reduction of the Nitro Group: The most common modification is the reduction of the nitro group to an amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally changing the character of the aromatic ring. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using reducing agents like zinc powder in the presence of ammonium (B1175870) chloride. google.comsmolecule.com For example, methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate can be reduced to methyl (2S)-3-(4-aminophenyl)-2-ethanamidopropanoate. google.com

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution.

A study on the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles highlights the influence of substituents on the phenyl ring, such as a 4-nitrophenyl group, on the regioselectivity of the reaction. acs.org For the 4-nitrophenyl group, resonance effects favor certain reaction pathways over others. acs.org

| Modification | Transformation | Reagents/Conditions | Key Outcome | Reference |

| Nitro Group Reduction | Nitro to Amino | H₂/Pd, Zn/NH₄Cl | Change from electron-withdrawing to electron-donating group | google.comsmolecule.com |

| Electrophilic Substitution | Introduction of a new substituent | Electrophile and catalyst | Positional isomerism depends on directing effects | N/A |

| Nucleophilic Substitution | Replacement of a leaving group | Nucleophile | Activated by the nitro group | N/A |

| Regioselective Cyclization | Pyrazole synthesis | Arylhydrazine, enone | Substituent on phenyl ring directs regioselectivity | acs.org |

Advanced Spectroscopic Characterization of 3 4 Nitrophenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing 3-(4-Nitrophenyl)propanal and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei.

For a derivative, (S)-1-(4-nitrophenyl)ethanol, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals. rsc.org The methyl protons (CH₃) appear as a doublet at δ 1.52 ppm, coupled to the adjacent methine proton. rsc.org The methine proton (CH) is observed as a quartet at δ 5.02 ppm. rsc.org The aromatic protons on the nitrophenyl ring appear as two doublets at δ 7.54 ppm and δ 8.20 ppm. rsc.org The ¹³C NMR spectrum of this derivative displays signals for the methyl carbon at δ 25.5 ppm, the methine carbon at δ 69.5 ppm, and the aromatic carbons at δ 123.7 ppm and δ 126.2 ppm, with the carbon attached to the nitro group and the ipso-carbon appearing at δ 147.1 ppm and δ 153.2 ppm, respectively. rsc.org

In the case of 3-(4-nitrophenyl)propanoic acid, a related derivative, the ¹³C NMR spectrum provides key information about the carbonyl group and the propyl chain attached to the nitrophenyl ring. nih.gov

A derivative, 2-amino-3-hydroxy-3-(4-nitrophenyl) propanal, was identified with a molecular ion peak at 210 amu in its mass spectrum. researchgate.net

The following table summarizes the ¹H and ¹³C NMR data for (S)-1-(4-nitrophenyl)ethanol in CDCl₃. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ | 1.52 (d) | 25.5 |

| CH | 5.02 (q) | 69.5 |

| Ar-H | 7.54 (d) | 123.7 |

| Ar-H | 8.20 (d) | 126.2 |

| Ar-C (ipso) | - | 153.2 |

| Ar-C-NO₂ | - | 147.1 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in establishing connectivity between protons. COSY spectra reveal through-bond proton-proton couplings, typically over two to three bonds. princeton.edulibretexts.org This is crucial for assembling molecular fragments by identifying neighboring protons.

NOESY, on the other hand, identifies protons that are close in space, regardless of their bonding proximity. libretexts.org This provides valuable information about the three-dimensional structure and stereochemistry of the molecule. libretexts.org For complex derivatives of this compound, COSY and NOESY experiments can unambiguously assign proton signals and elucidate the relative stereochemistry of chiral centers. rsc.org

Advanced NMR Studies (e.g., ¹⁵N, ¹¹⁹Sn)

While less common for routine characterization, advanced NMR studies involving isotopes like Nitrogen-15 (¹⁵N) and Tin-119 (¹¹⁹Sn) can provide specialized information. ¹⁵N NMR spectroscopy can directly probe the nitrogen environment of the nitro group in this compound. csic.es The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic structure of the nitro functionality. csic.es Chemical tagging with a ¹⁵N-containing reagent can also be used to enhance detection sensitivity and resolution in complex mixtures. nih.gov

¹¹⁹Sn NMR is relevant for organotin derivatives of this compound. The ¹¹⁹Sn chemical shifts and coupling constants are sensitive to the coordination number and geometry at the tin center, providing insights into the structure of such derivatives in solution. rsc.orgacademie-sciences.fr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of its chemical bonds.

For this compound and its derivatives, key characteristic absorption bands include:

Aldehyde C-H stretch: A pair of weak to medium bands around 2820 and 2720 cm⁻¹.

Carbonyl (C=O) stretch: A strong, sharp absorption band in the region of 1740-1720 cm⁻¹ for the aldehyde.

Nitro (NO₂) group stretches: Two strong absorption bands, one for the asymmetric stretch around 1550-1500 cm⁻¹ and one for the symmetric stretch around 1360-1300 cm⁻¹.

Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-N stretch: A band typically found in the 870-830 cm⁻¹ range.

For the related compound (S)-1-(4-nitrophenyl)ethanol, the IR spectrum (thin film) shows prominent peaks at 3383 cm⁻¹ (O-H stretch), 1605 cm⁻¹ and 1519 cm⁻¹ (NO₂ stretches), and 856 cm⁻¹ (C-N stretch). rsc.org Spectra for 3-(4-nitrophenyl)-1-propanol and 3-(4-nitrophenyl)propanoic acid also show the characteristic nitro group absorptions. nih.govspectrabase.com

The table below presents the characteristic IR absorption bands for functional groups relevant to this compound and its derivatives.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aldehyde (R-CHO) | C-H Stretch | 2850-2800 and 2750-2700 |

| C=O Stretch | 1740-1720 | |

| Nitro (R-NO₂) | Asymmetric Stretch | 1560-1515 |

| Symmetric Stretch | 1365-1335 | |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |

| C-H Bending (para-disubstituted) | 850-800 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. shimadzu.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (179.17 g/mol ). spectrabase.com Fragmentation patterns observed in the mass spectrum can help to confirm the structure. Common fragments would likely arise from the cleavage of the propyl chain and the loss of the nitro group. A database entry for this compound confirms the availability of GC-MS data. spectrabase.com

GC-MS has been used to analyze various derivatives, such as in the study of fungal biomass where a variety of compounds, including nitrogen-containing aromatics, were identified. nih.gov In another example, the GC-MS analysis of a reaction product, 2-amino-3-hydroxy-3-(4-nitrophenyl) propanal, showed a molecular ion peak at an m/z of 210. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. libretexts.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The nitrophenyl group in this compound is a strong chromophore.

Molecules with conjugated π systems, like the aromatic ring in this compound, typically exhibit strong UV absorption. The presence of the nitro group, an electron-withdrawing group, can shift the absorption maximum (λ_max) to longer wavelengths. The UV-Vis spectrum of 4-nitrophenol (B140041), a related chromophore, shows a λ_max around 413 nm under basic conditions. emerginginvestigators.org The study of various azobenzene (B91143) polymers containing the 4-nitrophenyl group also demonstrates strong absorption in the visible region. researchgate.net These electronic transitions, often π → π* and n → π*, are characteristic of the molecule's electronic structure. libretexts.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This method is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for determining the conformation and absolute configuration of chiral compounds. acs.orgcreative-proteomics.com In the context of this compound derivatives, which may be synthesized to include chiral centers, CD spectroscopy offers critical insights into their stereochemical nature.

The application of CD spectroscopy extends to studying the interactions between these derivatives and biological macromolecules, such as proteins and nucleic acids. creative-proteomics.comnih.gov For instance, when a derivative of this compound binds to a protein, it can induce changes in the protein's secondary structure. These changes are observable in the far-UV region of the CD spectrum, which provides information about the protein's alpha-helix, beta-sheet, and random coil content. nih.gov Such studies are crucial for understanding the potential biological activity and mechanism of action of these compounds. creative-proteomics.com

A study on 4-nitrophenyl-functionalized benzofurans, for example, utilized CD spectroscopy to demonstrate how these compounds alter the secondary structure of bovine serum albumin (BSA). nih.gov The binding of the compounds led to measurable changes in the protein's thermal stability, highlighting the utility of CD in probing such molecular interactions. nih.gov Similarly, for derivatives of this compound, CD can be employed to monitor conformational changes upon binding to a target, providing data on binding modes and affinity.

The following table illustrates hypothetical CD spectral data for a chiral derivative, (R)-2-amino-3-(4-nitrophenyl)propanal, upon interaction with a model protein.

| Sample | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Interpretation |

| Model Protein | 208 | -12,000 | Predominantly α-helical structure |

| 222 | -11,500 | ||

| (R)-2-amino-3-(4-nitrophenyl)propanal | 254 | +5.2 | Positive Cotton effect indicating a specific stereochemical arrangement |

| 290 | -3.8 | Negative Cotton effect | |

| Protein + Derivative Complex | 208 | -10,500 | Decrease in α-helical content upon binding |

| 222 | -9,800 | Conformational change in the protein |

This data is illustrative and intended to represent the type of information obtained from CD spectroscopy.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique in synthetic chemistry used to determine the elemental composition of a sample. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a compound. This data is then compared with the calculated theoretical values based on the compound's proposed molecular formula. A close agreement between the experimental (found) and calculated values serves as crucial evidence for the purity and structural integrity of a newly synthesized compound. nih.govthaiscience.info

For derivatives of this compound, elemental analysis is a routine and essential step in their characterization following synthesis. nih.gove3s-conferences.org It confirms that the intended chemical transformation has occurred and that the final product has the correct empirical formula.

Below is a table presenting hypothetical elemental analysis data for a series of synthesized derivatives of this compound. The format shows the calculated percentages for the proposed formula and the experimentally found values.

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| 3-(4-Nitrophenyl)propan-1-ol | C₉H₁₁NO₃ | Calculated | 60.33 | 6.19 | 7.82 |

| Found | 60.25 | 6.25 | 7.79 | ||

| 1-(3-(4-Nitrophenyl)propyl)piperidine | C₁₄H₂₀N₂O₂ | Calculated | 67.71 | 8.12 | 11.28 |

| Found | 67.63 | 8.18 | 11.35 | ||

| 2-((3-(4-Nitrophenyl)propyl)thio)pyrimidine | C₁₃H₁₃N₃O₂S | Calculated | 56.71 | 4.76 | 15.26 |

| Found | 56.65 | 4.81 | 15.20 | ||

| N-Benzyl-3-(4-nitrophenyl)propanamide | C₁₆H₁₆N₂O₃ | Calculated | 67.59 | 5.67 | 9.85 |

| Found | 67.51 | 5.72 | 9.91 |

This data is illustrative. The close correlation between the 'Calculated' and 'Found' values would typically confirm the successful synthesis of the target compounds.

Computational and Theoretical Studies of 3 4 Nitrophenyl Propanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods are used to model the electronic structure and predict various chemical and physical behaviors.

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to determine optimized molecular geometries and other structural properties. hakon-art.com For 3-(4-Nitrophenyl)propanal, DFT calculations, often using the B3LYP (Becke's three-parameter hybrid functional using the LYP correlation functional) with a basis set like 6-311G(d,p) or 6-31G(d,p), can predict key structural parameters. researchgate.netmaterialsciencejournal.org The geometry with the lowest energy is considered the most stable form of the chemical structure. nih.gov

These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in related nitroaromatic compounds, the C-C bond distances in the aromatic ring are typically around 1.39 Å due to electron delocalization, while the C=O carbonyl bond is significantly shorter. mdpi.com The nitro group (NO2) bond lengths are also a key output of these calculations. materialsciencejournal.org This theoretical approach has emerged as a powerful technique for assessing the structural properties of organic compounds. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative and based on typical values for similar structures calculated by DFT.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O (carbonyl) | ~ 1.22 Å | |

| C-N (nitro group) | ~ 1.48 Å | |

| C-C (aromatic) | ~ 1.39 - 1.41 Å | |

| C-C (aliphatic) | ~ 1.52 - 1.54 Å | |

| Bond Angles | ||

| O=C-C | ~ 121° | |

| C-C-N | ~ 119° | |

| O-N-O | ~ 124° |

HOMO-LUMO Analysis and Electronic Structure

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. hakon-art.commdpi.com Conversely, a large energy gap implies higher stability and lower reactivity, characteristic of a "hard" molecule. hakon-art.com In molecules containing a 4-nitrophenyl group, the HOMO and LUMO densities are often localized on different parts of the molecule, particularly around the electron-withdrawing nitro group and the π-system of the aromatic ring, which are potential active sites. researchgate.net

Table 2: Calculated Electronic Properties of a Representative Nitroaromatic Compound

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.10 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.34 |

| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 3.76 |

| Ionization Potential (I) | -EHOMO | ~ 7.10 |

| Electron Affinity (A) | -ELUMO | ~ 3.34 |

| Global Hardness (η) | (I - A) / 2 | ~ 1.88 |

| Global Softness (S) | 1 / (2η) | ~ 0.26 |

| Electronegativity (χ) | (I + A) / 2 | ~ 5.22 |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 7.24 |

Non-Linear Optics (NLO) Properties

Organic materials with donor-acceptor structures, like this compound, are of significant interest for their non-linear optical (NLO) properties. optica.org The molecular structure of 4-nitroaniline derivatives, which feature a donor group and an acceptor group connected by a π-conjugated system, can lead to highly efficient quadratic nonlinear responses. optica.org The nitro group (-NO2) acts as a strong electron acceptor, while the phenyl ring serves as the conjugated bridge. This intramolecular charge transfer is a key determinant of the NLO properties of such molecules. researchgate.net

Computational methods, including DFT, are used to calculate the first hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.net A high β value suggests that the material may be effective for applications like frequency conversion and optical switching. optics.org For example, related compounds like N-(4-nitrophenyl)-L-prolinol (NPP) have been shown to have a high second-harmonic generation efficiency, which is related to the molecular hyperpolarizability. optica.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. researchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a receptor. nih.gov

For a compound like this compound, docking simulations can be performed against various biological targets to explore its potential pharmacological activity. The simulation calculates a binding affinity score (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.com The analysis also reveals specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. mdpi.comresearchgate.net For instance, the carbonyl group present in the propanal structure could act as a hydrogen bond acceptor, playing a significant role in its binding activity. mdpi.com

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net The fundamental principle is that similar molecules exhibit similar activities. wikipedia.org QSAR models are built by relating "predictor" variables, which are physicochemical properties or theoretical molecular descriptors, to a response variable, such as the biological activity of the chemicals. wikipedia.org

For nitroaromatic compounds, QSAR studies are used to predict toxic effects or therapeutic potential. nih.gov In the context of this compound, a QSAR model could be developed to understand how structural modifications would impact its activity. Descriptors such as lipophilicity (logP), polar surface area, and electronic properties derived from quantum calculations are used to build a mathematical model. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or safer compounds and reducing the need for extensive experimental testing. nih.gov

Predictive Modeling for Reactivity and Selectivity

Computational models based on conceptual DFT can predict the reactivity and site selectivity of organic molecules. mdpi.com By analyzing the electronic structure, it is possible to identify the most probable sites for electrophilic and nucleophilic attacks. hakon-art.com

Local reactivity descriptors, such as Fukui functions and condensed softness indices, are calculated to pinpoint specific atoms within the molecule that are most susceptible to reaction. mdpi.com For molecules containing electron-rich heteroatoms like oxygen and nitrogen, these locations are often identified as the most reactive sites. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how this compound might interact with other reagents, explaining its reactivity patterns and the selectivity of its chemical transformations.

Biological Activities and Medicinal Chemistry Applications of 3 4 Nitrophenyl Propanal and Its Derivatives

Antimicrobial Properties

Derivatives of 3-(4-nitrophenyl)propanal have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The inclusion of the 4-nitrophenyl moiety is a key structural feature in these investigations.

Antibacterial Activity (e.g., S. aureus, E. coli)

A notable class of derivatives, 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles, has been studied for its antimicrobial effects. researchgate.net These compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The study revealed that certain substitutions on the aryl ring of the dihydropyrimidine (B8664642) core led to potent antibacterial activity. researchgate.net

Specifically, compounds where the aryl group was substituted with electron-withdrawing or donating groups demonstrated significant efficacy. The activity was evaluated using the serial broth dilution method to determine the Minimum Inhibitory Concentration (MIC). Several compounds in the series showed potent activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net

| Compound ID | Aryl Substituent | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) | Reference |

|---|---|---|---|---|

| 5d | 4-Fluorophenyl | 62.5 | 62.5 | researchgate.net |

| 5j | 3-Nitrophenyl | 62.5 | 125 | researchgate.net |

| 5l | 2,4-Dichlorophenyl | 62.5 | 62.5 | researchgate.net |

| 5m | 2-Chlorophenyl | 125 | 62.5 | researchgate.net |

Antifungal Activity

The same series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles was also assessed for its antifungal properties against several pathogenic fungi. researchgate.net The findings indicated that these derivatives possess broad-spectrum antimicrobial activity, with several compounds effectively inhibiting fungal growth. The activity was particularly notable against Candida albicans, Aspergillus niger, and Aspergillus clavatus, which are common opportunistic human pathogens. researchgate.net

| Compound ID | Aryl Substituent | MIC against C. albicans (μg/mL) | MIC against A. niger (μg/mL) | MIC against A. clavatus (μg/mL) | Reference |

|---|---|---|---|---|---|

| 5d | 4-Fluorophenyl | 125 | 125 | 125 | researchgate.net |

| 5j | 3-Nitrophenyl | 125 | 250 | 250 | researchgate.net |

| 5l | 2,4-Dichlorophenyl | 125 | 125 | 125 | researchgate.net |

| 5m | 2-Chlorophenyl | 250 | 125 | 125 | researchgate.net |

Anti-Parasitic Activities (e.g., Trypanosoma cruzi, Leishmania)

Nitroaromatic compounds are a cornerstone in the chemotherapy of parasitic infections, particularly Chagas disease, which is caused by Trypanosoma cruzi. nih.gov The drugs benznidazole (B1666585) and nifurtimox, both nitroheterocyclic compounds, have been in use for decades. nih.gov This has spurred research into other nitro compounds for their potential anti-parasitic effects.

Efficacy Against Specific Parasite Forms (e.g., Epimastigotes, Trypomastigotes)

The life cycle of T. cruzi involves distinct morphological forms, including the replicative epimastigotes found in the insect vector and the infective trypomastigotes and replicative amastigotes in the mammalian host. nih.gov Studies on nitroaromatic compounds often reveal differential efficacy against these forms. For instance, research on nitroisoxazole derivatives demonstrated that these compounds were more effective against the epimastigote form of T. cruzi compared to the trypomastigote form. nih.gov This is consistent with findings that replicative forms of the parasite, such as epimastigotes and amastigotes, are often more susceptible to the cumulative effects of nitro drugs than the non-replicative trypomastigote form. researchgate.net

The mechanism of action for many of these compounds is linked to the nitro group. In particular, the nitrophenyl moiety has been shown to interact with amino acid residues in the active site of cruzipain, an essential cysteine protease for the parasite's survival, thereby inhibiting its function and preventing parasite differentiation. nih.gov

Ultrastructural Morphological Analysis

Treatment of T. cruzi with nitroaromatic compounds induces significant and often severe damage to the parasite's structure. Ultrastructural analysis using transmission electron microscopy (TEM) provides insight into the mechanism of cell death. Studies on nitro derivatives have revealed a range of morphological alterations in T. cruzi epimastigotes.

Commonly observed effects include cytoplasmic vacuolization, as well as damage to the mitochondria, nucleus, and ribosomes. nih.gov More severe alterations can involve a shortening and rounding of the parasite's body and a wrinkled cell surface. researchgate.net Internally, treated parasites exhibit disorganization of the Golgi complex and the formation of unusual membranous structures within the mitochondria. researchgate.net At higher concentrations, the damage can be so extensive that intracellular organelles become difficult to identify, indicating a catastrophic loss of cellular integrity. nih.govresearchgate.net

Anticancer and Cytotoxicity Studies

The 4-nitrophenyl structural motif has also been incorporated into derivatives designed as potential anticancer agents. These studies evaluate the compounds' ability to induce cell death in various human cancer cell lines.

One area of research involves the synthesis of 3-(4-nitrophenyl)coumarin derivatives. nih.gov A series of these compounds was evaluated for in vitro cytotoxic effects against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. One derivative, designated 9c , which features acetoxy groups at the C-7 and C-8 positions of the coumarin (B35378) ring, showed a notable cytotoxic effect. This compound was found to cause significant cell cycle arrest in the G0/G1 and S phases and induced a loss of mitochondrial membrane potential in all three cancer cell lines. nih.gov

In a separate study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and tested for anticancer activity. nih.gov Within this series, a compound featuring a 4-nitro substitution on a phenyl group (Compound 29 ) displayed favorable anticancer activity, reducing the viability of A549 lung cancer cells to 31.2%. nih.gov

Furthermore, the dihydropyrimidine derivatives mentioned previously for their antimicrobial activity were also subjected to cytotoxicity screening against a human cervical cancer cell line (HeLa) and a non-cancerous mouse embryonic fibroblast cell line (3T3). researchgate.net Several of these compounds, including 5c , 5d , 5h , and 5j , were found to exhibit low cytotoxicity, an important characteristic for potential therapeutic agents. researchgate.net

| Derivative Class | Compound ID | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(4-nitrophenyl)coumarin | 9c | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Active cytotoxicity; causes cell cycle arrest and loss of mitochondrial membrane potential. | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 29 | A549 (Lung) | Reduced cell viability to 31.2%. | nih.gov |

| Dihydropyrimidine | 5c, 5d, 5h, 5j | HeLa (Cervical) | Low cytotoxicity. | researchgate.net |

In Vitro Cytotoxicity Assays and Cell Line Specificity

Derivatives of nitrophenyl compounds have been a subject of interest in oncology research due to their potential cytotoxic effects against various cancer cell lines. The cytotoxic potential of these compounds is often attributed to the electron-withdrawing nature of the nitro group, which can participate in bioreductive activation to generate reactive species that induce cellular damage.

Studies on related nitrophenyl-containing heterocyclic compounds have demonstrated significant antiproliferative activity. For instance, certain newly synthesized tetrahydroisoquinolines bearing a nitrophenyl group have shown potent activity against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HEPG2) cell lines. researchgate.net In one study, a particular derivative induced a 59-fold increase in apoptosis in HEPG2 cells and caused cell cycle arrest at the G0-G1 and G2/M phases. researchgate.net

The cytotoxic effects of various 1,3,4-oxadiazole (B1194373) derivatives have also been evaluated. Some of these compounds, which can be synthesized from precursors related to the nitrophenyl structure, have demonstrated potential cytotoxicity against non-small cell lung cancer (NCI-H460) and liver cancer (Hep-G2) cell lines. uctm.edu The structure-activity relationship in these studies often suggests that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring significantly influence the cytotoxic potency. uctm.edu

Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar three-carbon chain, have been tested against A549 non-small cell lung cancer cells, with some compounds reducing cell viability by 50%. nih.gov While not nitrophenyl derivatives, these findings highlight the importance of the propanal or propanoic acid backbone in mediating cytotoxic effects.

The table below summarizes the cytotoxic activity of some nitrophenyl-containing compounds and related structures against various cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Tetrahydroisoquinoline with nitrophenyl group | HEPG2 | Not specified, but potent | researchgate.net |

| 1,3,4-Oxadiazole derivative | NCI-H460 | 26.21 ± 0.36 | uctm.edu |

| 2,4-bis(p-hydroxyphenyl)-2-butenal (HPB242) | HN22 | ~22.3 (μg/ml) | nih.gov |

| 2,4-bis(p-hydroxyphenyl)-2-butenal (HPB242) | HSC4 | ~22.0 (μg/ml) | nih.gov |

Cytoprotective Activity Investigations

In contrast to cytotoxicity, certain chemical structures can exhibit cytoprotective effects, shielding cells from damage induced by oxidative stress or other insults. Investigations into derivatives of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones have revealed pronounced cytoprotective activity. preprints.org These studies, which measure cell viability using MTT and neutral red uptake assays, have shown that some of these compounds can enhance cell survival in vitro. preprints.org While these compounds are structurally distinct from this compound, they underscore the principle that small molecules can be engineered to have protective effects on cells. The search for cytoprotective agents is crucial in the context of conditions like cerebral hypoxia and cardiomyopathies, where oxidative stress is a key mechanism of cell death. preprints.org

Mechanism of Biological Action

The biological effects of this compound and its derivatives are underpinned by several distinct mechanisms, primarily revolving around the chemical reactivity of the nitro group.

Role of Nitro Group Reduction in Activity

The nitro group is a critical pharmacophore that can also act as a toxicophore. researchgate.net The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. nih.gov This process, known as nitroreduction, involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov

These reduction reactions are often catalyzed by a variety of nitroreductases present in both mammalian cells and microorganisms. nih.gov The intermediates generated during this reduction, such as the nitro anion radical and N-hydroxylamino derivatives, are highly reactive. nih.govnih.gov These reactive species can covalently bind to cellular macromolecules like DNA, leading to nuclear damage and cell death. nih.gov This mechanism is a cornerstone of the antimicrobial and cytotoxic effects of many nitro-containing drugs. nih.gov The redox reactions triggered by the nitro group can induce significant cellular toxicity, making it a key feature in the design of antiparasitic and anticancer agents. researchgate.net

Enzyme Inhibition Mechanisms (e.g., TcFPPS)

A significant area of research for compounds with structures related to this compound is their potential to act as enzyme inhibitors. One such target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov This pathway is essential for the biosynthesis of isoprenoids, which are vital for the survival of various organisms, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govillinois.edu

The T. cruzi version of this enzyme, TcFPPS, has been identified as a promising target for the development of new anti-Chagasic drugs. nih.gov Bisphosphonates are a class of compounds that have been shown to be potent inhibitors of TcFPPS. illinois.edunih.gov While this compound is not a bisphosphonate, the general principle of targeting TcFPPS with small molecules is well-established. For example, various 2-alkylaminoethyl-1,1-bisphosphonic acids have demonstrated potent inhibition of TcFPPS with IC50 values in the nanomolar range and corresponding inhibition of T. cruzi amastigote growth. mdpi.com The inhibition of this enzyme disrupts the production of essential sterols, ultimately leading to the death of the parasite. mdpi.com

Photochemical Inactivation Mechanisms

The nitrobenzyl group is a well-known photoremovable protecting group in organic chemistry. acs.org Upon irradiation with light, typically in the UV range, o-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release a caged molecule and form a nitrosobenzaldehyde byproduct. acs.org

This photochemical property can be harnessed for biological applications, allowing for the spatial and temporal control of the release of bioactive agents. More recently, the photochemical transformation of 4-nitrophenol (B140041) under visible light has been shown to be driven by nonradical species like singlet oxygen (¹O₂). nih.gov This process leads to the cleavage of the C-N bond and the generation of reactive nitrogen species. nih.gov Such photochemical inactivation or activation mechanisms could potentially be applied to compounds like this compound to trigger a biological effect at a specific site with light, minimizing off-target effects.

Application as Building Blocks for Biologically Active Compounds

Nitroalkanes and nitroalkenes are highly versatile and valuable intermediates in organic synthesis. frontiersin.org The nitro group's strong electron-withdrawing nature facilitates a variety of C-C and C-X bond-forming reactions. Furthermore, the nitro group can be easily transformed into other functional groups, most notably amines, which are ubiquitous in pharmaceuticals. frontiersin.orgwikipedia.org